molecular formula C18H15N3S2 B6553192 4-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine CAS No. 1040663-10-2

4-{[(4-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B6553192
CAS RN: 1040663-10-2
M. Wt: 337.5 g/mol
InChI Key: VRMKHAHUWSWSDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazolo[1,5-a]pyrazine ring, a thiophenyl group, and a sulfanyl group attached to a methylphenyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitutions and condensation reactions . The exact method would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group could participate in oxidation and reduction reactions . The pyrazolo[1,5-a]pyrazine ring might also undergo various transformations under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, solubility, and stability would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

Future research on this compound could involve studying its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new technologies or therapies .

properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-13-4-6-14(7-5-13)12-23-18-16-11-15(17-3-2-10-22-17)20-21(16)9-8-19-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMKHAHUWSWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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